Cas no 26148-68-5 (2-Amino-9H-pyrido2,3-bindole)

2-Amino-9H-pyrido[2,3-b]indole is a heterocyclic aromatic compound featuring a fused pyridoindole structure with an amino functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid polycyclic framework and reactive amino group make it valuable for constructing complex molecular architectures, including bioactive alkaloids and optoelectronic materials. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective functionalization, enabling applications in medicinal chemistry and materials science. High-purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
2-Amino-9H-pyrido2,3-bindole structure
2-Amino-9H-pyrido2,3-bindole structure
Product Name:2-Amino-9H-pyrido2,3-bindole
CAS No:26148-68-5
MF:C11H9N3
MW:183.209261655807
MDL:MFCD00210750
CID:262178
PubChem ID:62805
Update Time:2025-06-09

2-Amino-9H-pyrido2,3-bindole Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[2,3-b]indol-2-amine
    • 2-Amino-9H-pyrido[2,3-b]indole
    • Amino-alpha-carboline
    • 2-Amino-α-carboline
    • 9H-1,9-Diazafluoren-2-amine
    • AαC
    • AaC
    • A-alpha-C
    • 2-AMINO-9H-PYRIDO(2,3-B)INDOLE
    • 2-Amino-alpha-carboline
    • Glob-P-2
    • 1H-Pyrido(2,3-b)indol-2-amine
    • 2-Amino-a-carboline
    • P0GZ1ICS6X
    • 1H-Pyrido[2,3-b]indol-2-amine
    • 9H-Pyrido(2,3-b)indole, 2-amino-
    • AalphaC
    • 1H-Pyrido[2,3-b]indolamine
    • 3-Amino-3-carboline (obsol.)
    • OR2900T
    • FJTNLJLPLJDTRM-UHFF
    • CHEMBL4567642
    • 1,9-DIHYDRO-2H-PYRIDO[2,3-B]INDOL-2-IMINE
    • AMINO-9H-PYRIDO(2,3-B)INDOLE, 2-
    • A818215
    • HSDB 7086
    • 2-Amino--carboline;AaC
    • CCRIS 38
    • 1332075-41-8
    • 9H-PYRIDO(2,3-B)INDOL-2-AMINE
    • 2-Amino-alpha-carboline;AaC
    • DTXSID7020001
    • NS00014585
    • W16907
    • BRN 0744369
    • AKOS022174620
    • C19186
    • SCHEMBL1336333
    • FJTNLJLPLJDTRM-UHFFFAOYSA-N
    • 9H-pyrido[2, 3-b]indol-2-amine
    • Q27155854
    • MFCD00210750
    • A.ALPHA.C
    • J-016280
    • FT-0662051
    • AS-59830
    • 2-AMINO-.ALPHA.-CARBOLINE
    • 2-Amino-9H-pyrido[2-3-b]indole
    • 2-AMINO-9H-PYRIDO(2,3-B)INDOLE [HSDB]
    • 26148-68-5
    • A alpha C
    • CS-0063659
    • 2-Amino-9H-pyrido[2-3-b]indole, >=98% (HPLC)
    • UNII-P0GZ1ICS6X
    • Aalpha-C
    • CHEBI:82284
    • FT-0611219
    • Aalpha C
    • BDBM50515493
    • DB-046844
    • A3209
    • GLXC-10921
    • 2-Amino-9H-pyrido2,3-bindole
    • MDL: MFCD00210750
    • Inchi: 1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)
    • InChI Key: FJTNLJLPLJDTRM-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(N)N=2)C2C=CC=CC1=2
    • BRN: 0744369

Computed Properties

  • Exact Mass: 183.08000
  • Monoisotopic Mass: 183.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2078 (rough estimate)
  • Melting Point: 199.0 to 203.0 deg-C
  • Boiling Point: 306.89°C (rough estimate)
  • Flash Point: 250.7°C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 54.70000
  • LogP: 2.87950
  • Solubility: Not determined
  • λmax: 337(MeOH)(lit.)

2-Amino-9H-pyrido2,3-bindole Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Hazard Statement: H341-H351
  • Warning Statement: P201-P202-P280-P308+P313-P405-P501
  • Hazardous Material transportation number:2811
  • RTECS:UU9351600
  • Hazardous Material Identification: Xi
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:<0°C
  • Safety Term:6.1(b)
  • Packing Group:III
  • Packing Group:III
  • Hazard Level:6.1(b)

2-Amino-9H-pyrido2,3-bindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-9H-pyrido2,3-bindole Pricemore >>

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2-Amino-9H-pyrido2,3-bindole Production Method

2-Amino-9H-pyrido2,3-bindole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:26148-68-5)2-Amino-9H-pyrido2,3-bindole
Order Number:A818215
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):182.0/364.0/980.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:26148-68-5)2-Amino-9H-pyrido2,3-bindole
A818215
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):182.0/364.0/980.0
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